6-Pentyl-2H-pyran-2-one

Catalog No.
S595151
CAS No.
27593-23-3
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Pentyl-2H-pyran-2-one

CAS Number

27593-23-3

Product Name

6-Pentyl-2H-pyran-2-one

IUPAC Name

6-pentylpyran-2-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3

InChI Key

MAUFTTLGOUBZNA-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=CC(=O)O1

solubility

soluble in fats; insoluble in wate

Synonyms

6-Pentyl-2H-pyran-2-one; 6-Pentyl-α-pyrone; 6-n-Pentyl-2H-pyran-2-one; 6-n-Pentyl-α-pyrone

Canonical SMILES

CCCCCC1=CC=CC(=O)O1

The exact mass of the compound 6-Pentyl-2H-pyran-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in fats; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 721361. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. It belongs to the ontological category of 2-pyranones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

6-Pentyl-2H-pyran-2-one (CAS: 27593-23-3), commonly known as 6-PP or 6-amyl-alpha-pyrone, is a naturally occurring unsaturated low-molecular-weight lactone featuring a diene-containing six-membered pyrone ring [1]. While widely recognized for its characteristic coconut-like aroma, its primary industrial and scientific value lies in its potent broad-spectrum antifungal properties and its utility as a highly reactive chemical building block [2]. As the major volatile organic compound (VOC) produced by Trichoderma species, 6-PP is extensively procured as an analytical standard for metabolomics, an active ingredient in agricultural biocontrol formulations, and a versatile diene precursor for ring-opening and sequential hydrogenation reactions[3]. Its baseline procurement value is driven by its dual utility: it is both a terminal bioactive agent and a processable intermediate for synthesizing C14/C15 hydrocarbons and saturated lactones[1].

Substituting 6-PP with structurally related lactones, such as massoia lactone (5,6-dihydro-6-pentyl-2H-pyran-2-one) or delta-decalactone, fundamentally alters both chemical reactivity and biological efficacy [1]. The presence of two conjugated double bonds within the alpha-pyrone ring of 6-PP provides unique electrophilic sites for ring-opening decarboxylation and sequential hydrogenation that are absent in partially or fully saturated analogs [2]. In biocontrol applications, fungal pathogens that develop tolerance to massoia lactone often remain highly susceptible to 6-PP due to its distinct mechanism of action and superior volatility [3]. Consequently, using saturated lactones compromises precursor processability in synthesis workflows and drastically reduces fungicidal potency in agricultural formulations [1].

Precursor Reactivity: 6-PP vs. Saturated Lactones in Sequential Hydrogenation

6-PP serves as an efficient, direct precursor for the synthesis of high-value flavor compounds and diols, outperforming less reactive saturated analogs. Upon heating in the presence of a Pd/C catalyst and formic acid, the two conjugated double bonds of the 6-PP ring are selectively reduced to yield delta-decalactone [1]. Furthermore, strong reducing agents like lithium aluminum hydride (LiAlH4) facilitate complete saturation and ring opening to produce 1,5-decanediol [1]. This predictable, sequential hydrogenation profile makes pure 6-PP a superior starting material compared to partially saturated lactones like massoia lactone, which lack the necessary diene reactivity for these specific transformations.

Evidence DimensionChemical Reactivity (Reduction/Ring Opening)
Target Compound DataUndergoes selective transfer hydrogenation to delta-decalactone or complete reduction to 1,5-decanediol
Comparator Or BaselineSaturated/partially saturated lactones (lack conjugated diene reactivity)
Quantified DifferenceEnables multi-step sequential reduction and ring-opening decarboxylation
ConditionsPd/C with formic acid or LiAlH4 reduction

Procuring pure 6-PP provides a highly reactive, diene-functionalized scaffold essential for synthesizing C14/C15 hydrocarbons and saturated lactones.

Fungicidal Potency: 6-PP vs. Massoia Lactone in Botrytis cinerea Control

In comparative biocontrol assays, 6-PP demonstrates superior efficacy against Botrytis cinerea compared to its partially saturated analog, massoia lactone [1]. Studies evaluating UV-mutated Botrytis isolates revealed that while 59 mutants successfully grew on normally lethal doses of massoia lactone, they failed to exhibit cross-resistance to 6-PP[1]. Furthermore, 6-PP requires exceptionally small doses to completely inhibit Botrytis colony formation, highlighting its distinct, highly potent mechanism of action that bypasses standard lactone resistance pathways[1].

Evidence DimensionPathogen Resistance (Colony Formation Inhibition)
Target Compound DataComplete inhibition of Botrytis cinerea; no cross-resistance observed in mutants
Comparator Or BaselineMassoia lactone (59 mutants grew on normally lethal doses)
Quantified DifferenceZero mutant survival for 6-PP vs. high mutant survival for massoia lactone
ConditionsIn vitro colony formation assay using UV-mutated Botrytis isolates

Formulators of agricultural biocontrols must select 6-PP over massoia lactone to effectively manage resistant fungal strains.

Broad-Spectrum Pathogen Inhibition: Dose-Dependent Mycelial Suppression

6-PP exhibits potent, quantifiable suppression of major agricultural pathogens at low concentrations. Against Fusarium oxysporum, application of 25 mg/L of 6-PP in nutrient solutions inhibits mycelial growth by up to 70% [1]. Against the litchi downy blight pathogen Peronophythora litchii, 6-PP demonstrates an EC50 of just 0.043 g/L, with concentrations at 2.0 × EC50 completely suppressing both sporulation and sporangia germination [2]. This high specific activity distinguishes 6-PP from generic volatile organic compounds that require significantly higher loading doses for comparable efficacy.

Evidence DimensionMycelial Growth Inhibition (EC50 / % Inhibition)
Target Compound Data70% inhibition of F. oxysporum at 25 mg/L; EC50 of 0.043 g/L for P. litchii
Comparator Or BaselineUntreated control (0% inhibition)
Quantified Difference>70% growth suppression at low mg/L concentrations
ConditionsIn vitro nutrient solution and agar assays

The low effective concentration (EC50) of 6-PP reduces the required active ingredient volume in commercial biopesticide formulations.

Active Ingredient in Agricultural Biopesticides

Leveraging its low EC50 and ability to overcome massoia lactone resistance, 6-PP is the optimal choice for formulating volatile bio-fungicides targeting Botrytis cinerea, Fusarium oxysporum, and Peronophythora litchii [1].

Precursor for Saturated Lactone Synthesis

Due to its conjugated diene system, 6-PP is the preferred starting material for transfer hydrogenation (using Pd/C and formic acid) to synthesize high-purity delta-decalactone [2].

Intermediate for Advanced Hydrocarbons

6-PP is utilized in ring-opening and decarboxylation reactions, followed by solid-base catalyzed aldol condensation, to produce C14/C15 hydrocarbon precursors for advanced chemical manufacturing[2].

Analytical Standard for Trichoderma Metabolomics

As the primary volatile organic compound emitted by high-performing Trichoderma species, pure 6-PP is a critical calibration standard for screening and selecting elite biocontrol fungal strains[1].

Physical Description

Liquid
liquid with a mushroom, blue cheese lactone or dairy odou

XLogP3

3

Density

d25 1.01
1.000-1.009

UNII

8JTW8HL4PJ

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 130 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27593-23-3

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2H-Pyran-2-one, 6-pentyl-: ACTIVE

Dates

Last modified: 08-15-2023

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